molecular formula C12H10ClN B1636351 2'-Chloro-biphenyl-3-amine

2'-Chloro-biphenyl-3-amine

Cat. No.: B1636351
M. Wt: 203.67 g/mol
InChI Key: JUDKIJJAKYWFKJ-UHFFFAOYSA-N
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Description

2'-Chloro-biphenyl-3-amine is an organic compound that belongs to the class of aromatic amines It consists of an aniline moiety substituted with a 2-chlorophenyl group at the third position

Preparation Methods

Synthetic Routes and Reaction Conditions

2'-Chloro-biphenyl-3-amine can be synthesized through several methods. One common approach involves the reduction of 2-chloronitrobenzene using a reducing agent such as iron powder in the presence of hydrochloric acid. The reaction proceeds as follows:

2-Chloronitrobenzene+Fe+HClThis compound+FeCl3+H2O\text{2-Chloronitrobenzene} + \text{Fe} + \text{HCl} \rightarrow \text{this compound} + \text{FeCl}_3 + \text{H}_2\text{O} 2-Chloronitrobenzene+Fe+HCl→this compound+FeCl3​+H2​O

Another method involves the palladium-catalyzed amination of 2-chlorobromobenzene with aniline under Suzuki-Miyaura coupling conditions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale reduction of 2-chloronitrobenzene using catalytic hydrogenation. This method is preferred due to its efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2'-Chloro-biphenyl-3-amine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding quinone derivatives.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring.

Common Reagents and Conditions

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: this compound.

    Substitution: Halogenated derivatives of this compound.

Scientific Research Applications

2'-Chloro-biphenyl-3-amine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the development of pharmaceutical agents.

    Industry: Utilized in the production of dyes, pigments, and polymers.

Mechanism of Action

The mechanism of action of 2'-Chloro-biphenyl-3-amine involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Chlorophenyl)aniline
  • 3-(2-Bromophenyl)aniline
  • 3-(2-Fluorophenyl)aniline

Uniqueness

2'-Chloro-biphenyl-3-amine is unique due to the presence of the 2-chlorophenyl group, which imparts distinct chemical and physical properties.

Properties

Molecular Formula

C12H10ClN

Molecular Weight

203.67 g/mol

IUPAC Name

3-(2-chlorophenyl)aniline

InChI

InChI=1S/C12H10ClN/c13-12-7-2-1-6-11(12)9-4-3-5-10(14)8-9/h1-8H,14H2

InChI Key

JUDKIJJAKYWFKJ-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C2=CC(=CC=C2)N)Cl

Canonical SMILES

C1=CC=C(C(=C1)C2=CC(=CC=C2)N)Cl

Origin of Product

United States

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